molecular formula C19H20ClN3O5S B2836779 Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate CAS No. 438480-04-7

Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate

Cat. No.: B2836779
CAS No.: 438480-04-7
M. Wt: 437.9
InChI Key: MBZSVVDFZOWVIL-UHFFFAOYSA-N
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Description

Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with a urea-carbamoyl linkage and a pyrrolidine ring bearing a 4-chlorobenzenesulfonyl group.

Properties

IUPAC Name

methyl 3-[[1-(4-chlorophenyl)sulfonylpyrrolidin-2-yl]carbamoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O5S/c1-28-18(24)13-4-2-5-15(12-13)21-19(25)22-17-6-3-11-23(17)29(26,27)16-9-7-14(20)8-10-16/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZSVVDFZOWVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCN2S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using 4-chlorobenzenesulfonyl chloride under basic conditions.

    Coupling with Benzoate Ester: The final step involves coupling the sulfonylated pyrrolidine with methyl 3-aminobenzoate using carbodiimide coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: It can be used in studies to understand the interaction of sulfonylated pyrrolidines with biological systems.

Mechanism of Action

The mechanism of action of Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions and steric effects.

Comparison with Similar Compounds

Structural and Functional Analogues in Agrochemicals

The following table compares key structural features and uses of Methyl 3-({[1-(4-chlorobenzenesulfonyl)pyrrolidin-2-yl]carbamoyl}amino)benzoate with related pesticides from :

Compound Name Core Structure Key Substituents Use/Activity Reference
Target Compound Methyl benzoate 3-(Carbamoyl amino), 1-(4-chlorobenzenesulfonyl)pyrrolidine Hypothesized herbicide/antifungal
Tribenuron-methyl Methyl benzoate 2-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl) Sulfonylurea herbicide
Haloxyfop-methyl Methyl 2-phenoxypropanoate 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy Aryloxyphenoxypropionate herbicide
Diclofop-methyl Methyl 2-phenoxypropanoate 4-(2,4-dichlorophenoxy)phenoxy ACCase inhibitor herbicide

Key Observations:

  • Sulfonamide vs. Sulfonylurea: Unlike tribenuron-methyl (a sulfonylurea herbicide), the target compound features a sulfonamide-pyrrolidine moiety. This distinction may influence target specificity; sulfonylureas inhibit acetolactate synthase (ALS) in plants, while sulfonamides often target enzymes like carbonic anhydrase or kinases .
  • Chlorobenzenesulfonyl Group: The 4-chlorobenzenesulfonyl substituent in the target compound is absent in haloxyfop-methyl and diclofop-methyl. This group likely enhances lipophilicity and membrane permeability compared to methoxy or trifluoromethyl groups in analogs .

Comparison with Pharmaceutical Sulfonamides

highlights sulfonamide-containing pharmaceuticals, such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53). Key differences include:

  • Core Scaffold: The patent compound contains a chromen-2-yl and pyrazolo[3,4-d]pyrimidine core, whereas the target compound is based on a benzoate-pyrrolidine system.

Research Findings and Hypotheses

Physicochemical Properties

  • Molecular Weight: Estimated at ~450–500 g/mol (based on structural analogs), comparable to tribenuron-methyl (395 g/mol) but smaller than the patent compound (589.1 g/mol) .
  • Solubility: The 4-chlorobenzenesulfonyl group may reduce aqueous solubility compared to methyl or methoxy substituents in analogs, impacting formulation in agrochemicals .

Q & A

Q. Key Optimization Factors :

  • Temperature control (0–25°C for carbamoylation to prevent side reactions) .
  • Solvent choice (DMF or THF for solubility and reactivity) .

Basic: What characterization techniques are essential for confirming the compound’s structure and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Verify substituent integration (e.g., pyrrolidine protons at δ 1.5–2.5 ppm, aromatic protons at δ 7.0–8.0 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O) signals at ~165–175 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column, acetonitrile/water mobile phase, and UV detection at 254 nm .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) matching the theoretical molecular weight .

Advanced: How can researchers optimize reaction conditions to resolve low yields in the carbamoylation step?

Answer:
Low yields often arise from incomplete sulfonylation or side reactions. Methodological improvements include:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance sulfonamide activation .
  • Solvent Optimization : Replace polar aprotic solvents with dichloromethane to reduce byproduct formation .
  • In Situ Monitoring : Use TLC or inline IR spectroscopy to track reaction progress and terminate at optimal conversion .

Q. Example Data :

ConditionYield ImprovementReference
ZnCl₂ (10 mol%)15% → 42%
DCM solvent35% → 68%

Advanced: How should experimental designs address contradictory bioactivity data in enzyme inhibition assays?

Answer:
Contradictions may stem from assay variability or off-target effects. Rigorous designs include:

  • Dose-Response Curves : Use 8–12 concentration points (e.g., 0.1–100 µM) to calculate IC₅₀ values .
  • Positive/Negative Controls : Include known inhibitors (e.g., staurosporine) and vehicle-only samples .
  • Replicates : Perform triplicate assays across independent experiments to assess reproducibility .

Q. Statistical Analysis :

  • Apply ANOVA or Student’s t-test (p < 0.05) to validate significance .

Advanced: What methodologies are recommended for studying the compound’s environmental fate and biodegradation?

Answer:

  • OECD 301B Test : Aerobic biodegradation in activated sludge to measure half-life (t₁/₂) under standardized conditions .
  • LC-MS/MS Analysis : Quantify degradation products (e.g., benzoic acid derivatives) in water/soil matrices .
  • QSAR Modeling : Predict bioaccumulation potential using logP and molecular volume parameters .

Q. Key Findings :

  • Hydrolysis of the ester group occurs rapidly (t₁/₂ < 24h at pH 7), generating persistent sulfonamide metabolites .

Advanced: How can computational methods elucidate the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to enzyme active sites (e.g., cyclooxygenase-2) with force fields like AMBER .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG < -8 kcal/mol indicates strong interactions) .

Q. Validation :

  • Cross-reference computational predictions with SPR (surface plasmon resonance) binding assays .

Advanced: What strategies are effective for resolving low solubility in biological assays?

Answer:

  • Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design : Modify the ester group to a phosphate salt for enhanced aqueous solubility .
  • Nanoparticle Encapsulation : Employ PLGA nanoparticles (size <200 nm) for controlled release .

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